N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-15-6-11(8-17-25(20,21)16-2-1-5-24-16)9-18(15)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11,17H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNYAXLHOMZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.
Attachment of the Thiophene-2-sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and pyrrolidinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves the inhibition of specific enzymes and receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety is particularly important for binding to the active sites of these enzymes, while the sulfonamide group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Cores
- Compound 96 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide): Structural Differences: Replaces the benzo[d][1,3]dioxol-5-oxopyrrolidin core with a benzo[d]thiazol-thiophene system. The 1H NMR data (δ 7.8–8.2 ppm for aromatic protons) suggests lower polarity compared to the target compound’s lactam ring .
Compound 97 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide) :
- Structural Differences : Incorporates an isoxazole-substituted thiophene instead of the 5-oxopyrrolidin system.
- Functional Implications : The isoxazole introduces additional hydrogen-bonding capacity but may reduce metabolic stability due to its heteroaromatic reactivity. The absence of a lactam ring limits conformational rigidity .
Benzo[d][1,3]dioxol-Containing Analogues
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) :
- Structural Differences : Utilizes a benzimidazole-methylbenzyl scaffold instead of the 5-oxopyrrolidin-thiophene-sulfonamide system.
- Functional Implications : The acetamide linker and benzimidazole group favor interactions with hydrophobic pockets, but the lack of a sulfonamide may reduce solubility and target engagement in sulfonamide-dependent enzymes (e.g., carbonic anhydrases) .
- Compound 87 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-butoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide): Structural Differences: Replaces the 5-oxopyrrolidin with a cyclopropane-carboxamide-thiazol system. The trifluoromethoxy group enhances lipophilicity, which may increase membrane permeability compared to the target compound’s polar lactam .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogues:
- Solubility : Sulfonamide-containing compounds (e.g., compounds 96–101 in ) exhibit moderate aqueous solubility due to ionizable sulfonamide groups (pKa ~10–12). The 5-oxopyrrolidin’s lactam (pKa ~1–3) may further enhance solubility in acidic environments .
- Melting Points : Benzo[d][1,3]dioxol derivatives (e.g., compound 28) typically melt between 150–250°C, whereas sulfonamide-thiophene hybrids (e.g., compound 96) show higher melting points (250–300°C) due to crystalline packing .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a thiophene sulfonamide group, contributing to its biological activity.
1. Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[b]thiophenesulphonamide have shown strong cytotoxic activity against human tumor cell lines, including leukemia and solid tumors. The mechanism involves the induction of reactive oxygen species (ROS) and apoptosis through the inhibition of tumor-associated NADH oxidase (tNOX) activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K-562 (Leukemia) | 0.1 | Inhibition of tNOX |
| HeLa (Cervical) | 25.72 | ROS overproduction and apoptosis |
| HT-29 (Colon) | 45.2 | Cytotoxicity through ROS generation |
The biological activity of this compound can be attributed to its ability to generate ROS and induce apoptosis in cancer cells. The inhibition of tNOX is crucial as it leads to increased oxidative stress within the cells, which is a significant pathway for inducing cell death in cancerous tissues .
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the benzo[d][1,3]dioxole and thiophene moieties can enhance the anticancer properties of the compound. For example, substituents on the thiophene ring have shown improved lipophilicity and cytotoxicity profiles .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, N-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine derivatives were synthesized and tested. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer types .
Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of similar compounds in tumor-bearing mice models. The results showed a marked reduction in tumor size when treated with these derivatives, further supporting their potential as anticancer agents .
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidinone core via cyclization of substituted amines with ketones or aldehydes under acidic conditions.
- Step 2 : Introduction of the benzo[d][1,3]dioxole group through nucleophilic substitution or coupling reactions, often requiring palladium catalysts .
- Step 3 : Sulfonamide linkage formation via reaction of thiophene-2-sulfonyl chloride with the pyrrolidinone intermediate in the presence of a base (e.g., triethylamine) .
- Key Reagents : Triethylamine (for deprotonation), DMF (as a polar aprotic solvent), and Pd catalysts (for cross-coupling reactions).
- Optimization : Yields improve with controlled temperature (60–80°C), inert atmospheres, and chromatographic purification (HPLC or TLC) .
| Reaction Step | Critical Parameters | Yield Influencers |
|---|---|---|
| Pyrrolidinone formation | Acid concentration, temperature | Purity of starting amines |
| Coupling reactions | Catalyst loading, solvent polarity | Moisture sensitivity |
| Sulfonamide linkage | Base strength, stoichiometry | Competing side reactions |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms regiochemistry of substituents (e.g., benzo[d][1,3]dioxole vs. thiophene groups) .
- HPLC : Monitors reaction progress and detects impurities (<2% threshold for purity) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring and sulfonamide orientation .
- Mass Spectrometry : Validates molecular weight and detects fragmentation patterns unique to the sulfonamide group .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction efficiency between the pyrrolidinone and thiophene sulfonamide moieties?
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos to enhance cross-coupling efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower polarity) to balance reaction rate and byproduct formation .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time .
- Case Study : A 15% yield increase was achieved by switching from DMF to a DMF/toluene (1:1) mixture, reducing decomposition of the sulfonamide intermediate .
Q. How should contradictory data regarding biological activity in different assay models be addressed?
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across assays .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may interfere with activity readings .
- Example : Discrepancies in IC50 values (e.g., 10 µM in kinase assays vs. 50 µM in cell-based assays) may arise from off-target effects, requiring proteomics profiling .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of sulfonamide-target hydrogen bonds under physiological conditions .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions from the benzo[d][1,3]dioxole group .
- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding constants (KD) .
Data Contradiction Analysis
Q. How to resolve discrepancies in thermal stability reports under varying pH conditions?
- Controlled Stability Studies : Incubate the compound at pH 3–10 (37°C, 24 hrs) and monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis at pH >8, leading to thiophene-2-sulfonic acid byproducts .
- Mitigation Strategy : Formulate with buffering agents (e.g., citrate buffer at pH 6.5) to enhance shelf life .
Methodological Recommendations
- Synthesis : Prioritize palladium-catalyzed coupling for regioselective benzo[d][1,3]dioxole introduction .
- Characterization : Combine NMR (for stereochemistry) and X-ray (for absolute configuration) to resolve structural uncertainties .
- Biological Testing : Use 3D tumor spheroid models to better replicate in vivo activity compared to 2D monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
